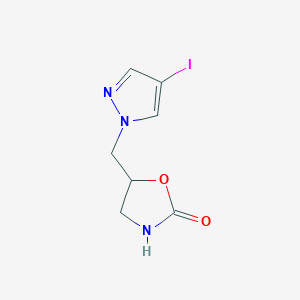![molecular formula C19H30N2O3 B8534068 tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8534068.png)
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through various methods, such as the cyclization of appropriate diamines or the reduction of pyrazines.
Introduction of the phenyl group: The phenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the isobutoxy group:
Protection with the Boc group: The final step involves the protection of the piperazine nitrogen with the Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-piperazine: A simpler compound with similar protective group chemistry.
4-Phenylpiperazine: Lacks the Boc and isobutoxy groups but shares the piperazine core.
N-Boc-4-(2-methoxy-phenyl)-piperazine: Similar structure with a methoxy group instead of an isobutoxy group.
Uniqueness
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate is unique due to the presence of the isobutoxy group, which can impart different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C19H30N2O3 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)14-23-17-9-7-6-8-16(17)20-10-12-21(13-11-20)18(22)24-19(3,4)5/h6-9,15H,10-14H2,1-5H3 |
Clé InChI |
CSMPEOMULODYPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[2-(Pyridin-2-yl)ethenyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenol](/img/structure/B8534001.png)







![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride](/img/structure/B8534061.png)


